molecular formula C9H3BrF3NO3 B1377267 5-Bromo-3-(trifluoromethyl)isatoic anhydride CAS No. 1422682-01-6

5-Bromo-3-(trifluoromethyl)isatoic anhydride

Cat. No.: B1377267
CAS No.: 1422682-01-6
M. Wt: 310.02 g/mol
InChI Key: CSQVDTBILIBNOJ-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)isatoic anhydride (CAS 1422682-01-6) is a versatile benzoxazine-dione derivative valued as a key synthetic intermediate in organic and medicinal chemistry research . This compound features a reactive anhydride ring and is substituted with both bromo and trifluoromethyl groups, which significantly influence its reactivity and the properties of resulting molecules . The trifluoromethyl group is a privileged motif in drug discovery, known to enhance metabolic stability, membrane permeability, and overall bioavailability of lead compounds . Isatoic anhydrides serve as crucial building blocks for synthesizing privileged pharmacological scaffolds, including substituted anilines and quinazoline derivatives, which are found in bioactive compounds targeting conditions such as cancer, inflammation, and infection . The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures . Supplied for research applications, this compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use . IUPAC Name : 6-bromo-8-(trifluoromethyl)-2H-benzo[d][1,3]oxazine-2,4(1H)-dione Molecular Formula : C9H3BrF3NO3 Molecular Weight : 310.02 g/mol

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO3/c10-3-1-4-6(5(2-3)9(11,12)13)14-8(16)17-7(4)15/h1-2H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVDTBILIBNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-3-(trifluoromethyl)aniline with phosgene. The reaction proceeds as follows:

    Starting Material: 5-Bromo-3-(trifluoromethyl)aniline

    Reagent: Phosgene (COCl2)

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

The reaction yields this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.

    Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.

    Alcoholysis Conditions: Requires the presence of an alcohol and a catalyst, such as a strong acid or base.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 5-Bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.

    Alcoholysis Products: Esters of this compound.

Scientific Research Applications

Organic Synthesis

5-Bromo-3-(trifluoromethyl)isatoic anhydride serves as a reagent in organic synthesis , particularly in forming heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as substitution, hydrolysis, and alcoholysis:

  • Substitution Reactions : The bromine atom can be replaced by different nucleophiles, leading to a variety of substituted derivatives.
  • Hydrolysis : The compound can be hydrolyzed to yield 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.
  • Alcoholysis : Reaction with alcohols produces esters .

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to modify biological targets makes it a candidate for drug development, particularly in designing enzyme inhibitors .

Medicinal Chemistry

The compound's role in medicinal chemistry is noteworthy. It has been investigated for its potential use in developing drugs aimed at treating various conditions. For example, isatoic anhydrides are known to have applications as antiphlogistics and remedies for diabetic complications .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

  • Synthesis of Quinazolines : Research demonstrated that this compound could be used to synthesize substituted quinazolines through a green synthetic approach, showcasing its versatility in forming complex structures from simpler precursors .
  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor revealed potential therapeutic applications, particularly highlighting its effectiveness against α-chymotrypsin .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)isatoic anhydride involves its reactivity towards nucleophiles. The bromine and trifluoromethyl groups influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can act as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Substituted isatoic anhydrides exhibit varied reactivity depending on the position and nature of substituents. Below is a comparative analysis:

Table 1: Key Properties of Substituted Isatoic Anhydrides
Compound Substituents Reactivity/Applications Key References
5-Bromo-3-(trifluoromethyl) Br (C5), -CF₃ (C3) Enhanced electrophilicity for cycloadditions; potential for cross-coupling reactions
5-Bromo-4-(trifluoromethyl) Br (C5), -CF₃ (C4) Used in heterocycle synthesis; higher ring stability under basic conditions
N-Benzylated isatoic anhydride -N-CH₂Ar Prone to ring-opening under strong bases; used in benzodiazepinedione synthesis
Nitro-substituted -NO₂ (C5/C7) Facilitates ring transformations to nitroquinolones; decarboxylation-prone
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The -CF₃ and Br groups in 5-Bromo-3-(trifluoromethyl)isatoic anhydride increase electrophilicity at the carbonyl carbons, enhancing its participation in cycloadditions (e.g., [4+2] or [4+3] reactions) compared to non-halogenated analogs .
  • Positional Isomerism: The 3-CF₃ isomer may exhibit different regioselectivity compared to the 4-CF₃ analog (e.g., in NHC-mediated cycloadditions) due to steric and electronic differences .
Cycloaddition Reactions
  • NHC-Mediated [4+2] Cycloadditions: Trifluoromethyl-substituted isatoic anhydrides react with ketones to form enantioenriched dihydrobenzoxazin-4-ones. The 3-CF₃ group may influence stereocontrol by altering intermediate geometry .
  • Ring Transformations: Unlike nitro-substituted analogs (e.g., nitrated isatoic anhydrides → 3-nitro-2-quinolones), bromo-CF₃ derivatives are less studied but could enable unique heterocycles via Suzuki coupling or nucleophilic aromatic substitution .
Ring-Opening Reactions
  • Base Sensitivity: The anhydride ring in This compound is likely less prone to base-induced opening compared to N-benzylated derivatives (e.g., 48% yield loss in N-benzylation due to ring degradation) .

Physical and Spectroscopic Properties

IR Spectroscopy
  • Carbonyl Stretching: Unsubstituted isatoic anhydrides show peaks at 1780–1760 cm⁻¹ and 1725–1715 cm⁻¹. The electron-withdrawing -CF₃ and Br groups in the 5-Bromo-3-(trifluoromethyl) derivative may shift these peaks to lower wavenumbers due to reduced electron density .
Solubility and Stability
  • Fluorinated analogs (e.g., F-isatoic anhydride) exhibit improved solubility in organic solvents compared to non-fluorinated versions. The 3-CF₃ group may enhance lipophilicity, aiding pharmaceutical applications .

Biological Activity

5-Bromo-3-(trifluoromethyl)isatoic anhydride is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound possesses both bromine and trifluoromethyl groups, which enhance its reactivity. The molecular formula is C₉H₅BrF₃N O₃, and its structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles. The bromine atom can undergo substitution reactions, while the trifluoromethyl group influences electronic properties, enhancing the compound's electrophilicity. This reactivity allows the compound to act as an inhibitor for certain enzymes by forming covalent bonds with active site residues, thus blocking substrate access and catalytic function.

1. Drug Development

This compound has been explored for its potential in drug development, particularly as a precursor for synthesizing biologically active molecules. It has been utilized in studies focusing on enzyme inhibitors and protein-ligand interactions, making it valuable in the design of pharmaceuticals targeting various diseases.

2. Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of derivatives synthesized from this compound. For instance, compounds derived from this anhydride exhibited significant cytotoxicity against cancer cell lines. One study reported IC₅₀ values indicating potent activity against human leukemia cells, suggesting that modifications to the core structure can enhance therapeutic efficacy .

Case Study 1: Anticancer Activity

In a notable study, derivatives synthesized from this compound were tested for anticancer properties. The results showed that specific modifications led to compounds with IC₅₀ values significantly lower than standard chemotherapeutics like 5-fluorouracil. For example, one derivative demonstrated an IC₅₀ value of 14.3 µM against cancer cells, indicating a promising avenue for further research into cancer therapeutics .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition potential of this compound. The study established that certain derivatives could inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation. The mechanism involved covalent bonding with enzyme active sites, effectively blocking their function and leading to reduced cell viability in treated cultures .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Isatoic AnhydrideLacks bromine and trifluoromethyl groupsModerate activity
5-Bromo-isatoic AnhydrideContains bromine but not trifluoromethylLower than target compound
3-(Trifluoromethyl)isatoic AnhydrideContains trifluoromethyl but not bromineLower than target compound
This compound Both bromine and trifluoromethyl presentHigh reactivity; potent anticancer activity

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic screening of solvents (e.g., THF, DMF), catalysts (e.g., palladium-based catalysts for cross-coupling), and temperature gradients. For brominated trifluoromethyl analogs, anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis. Reaction monitoring via TLC or HPLC ensures intermediate stability. Post-synthesis purification using column chromatography or recrystallization in aprotic solvents (e.g., ethyl acetate/hexane) enhances purity. For related bromo-trifluoromethyl compounds, yields >95% were achieved using Pd(OAc)₂/XPhos catalysts in toluene at 80°C .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer: Multi-modal characterization is required:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo and trifluoromethyl groups) and anhydride ring integrity.
  • FT-IR : Identify carbonyl stretches (~1750–1850 cm⁻¹) and C-Br/C-F vibrations.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]⁻) and isotopic patterns for bromine.
  • X-ray Diffraction (Single Crystal) : Resolve stereoelectronic effects of the trifluoromethyl group. Purity validation via HPLC with UV detection (λ = 254 nm) is recommended .

Q. How should this compound be stored to maintain stability during experiments?

Methodological Answer: Store at 0–6°C under inert gas (Ar) in amber vials to prevent photodegradation and moisture absorption. For analogs like bromophenylboronic acids, storage at low temperatures reduced decomposition rates by >80% over six months. Use molecular sieves (3Å) in solvent-containing samples to maintain anhydrous conditions .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways for derivatives of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) model transition states and intermediates in anhydride ring-opening reactions. AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) propose feasible routes by analyzing reaction databases. For example, ICReDD’s reaction path search methods reduced optimization cycles by 50% for trifluoromethylated compounds .

Q. What strategies resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Apply factorial design to isolate variables (e.g., ligand choice, solvent polarity, temperature). For instance, a 2³ factorial design (ligand, base, solvent) identified optimal Suzuki-Miyaura conditions for bromo-trifluoromethyl analogs. Replicate experiments under controlled humidity and oxygen levels to minimize environmental variability. Cross-validate results using orthogonal techniques (e.g., kinetic studies vs. computational modeling) .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of isatoic anhydride derivatives in medicinal chemistry applications?

Methodological Answer: The electron-withdrawing trifluoromethyl group increases electrophilicity of the anhydride carbonyl, enhancing reactivity toward nucleophiles (e.g., amines in drug conjugate synthesis). Docking studies on similar compounds show improved binding affinity to microbial enzymes (e.g., leucyl-tRNA synthetase) due to hydrophobic interactions with CF₃. Synthetic routes leveraging this group’s stability under physiological pH are prioritized for in vivo testing .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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